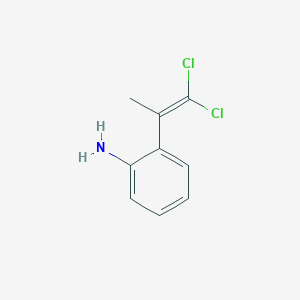
4-(3-Fluorophenyl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)but-3-yn-2-ol is a chemical compound with the molecular formula C10H9FO. It is characterized by the presence of a fluorophenyl group attached to a butyn-2-ol backbone. This compound has garnered interest due to its unique physical and chemical properties, making it a subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)but-3-yn-2-ol typically involves the reduction of 4-(3-Fluorophenyl)but-3-en-2-ones. One common method is the Luche reduction, which uses sodium borohydride (NaBH4) and cerium chloride (CeCl3) in methanol (CH3OH) as the reducing agents . The reaction proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenyl)but-3-yn-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Formation of 4-(3-Fluorophenyl)but-3-yn-2-one.
Reduction: Formation of 4-(3-Fluorophenyl)butan-2-ol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in diverse biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
- 4-(4-Fluorophenyl)but-3-yn-2-ol
- 4-(2-Fluorophenyl)but-3-yn-2-ol
- 4-(3-Chlorophenyl)but-3-yn-2-ol
Comparison: 4-(3-Fluorophenyl)but-3-yn-2-ol stands out due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-(3-fluorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,1H3 |
InChI Key |
CHYBXRHKOXROOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


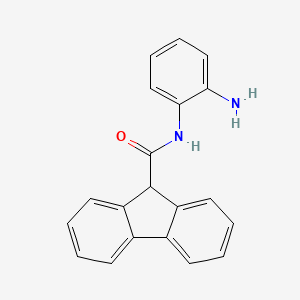
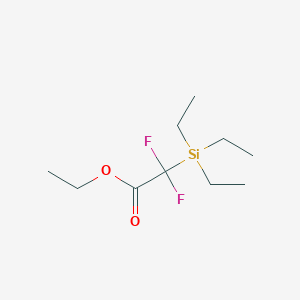
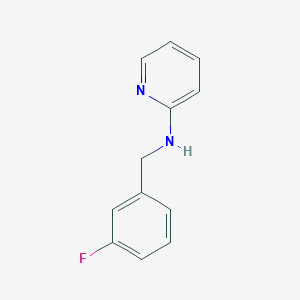
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
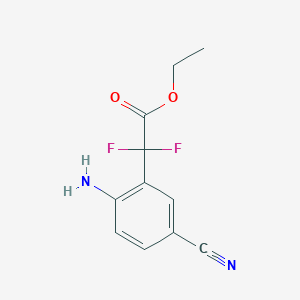
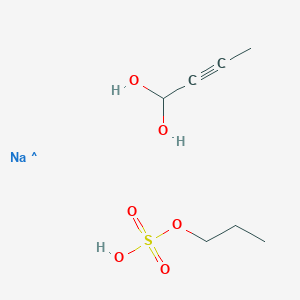

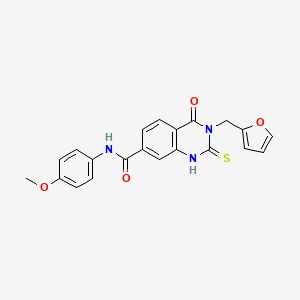
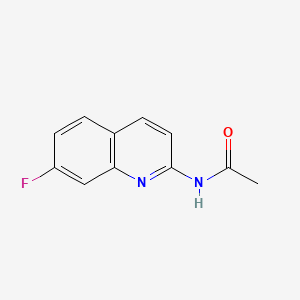

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14114158.png)
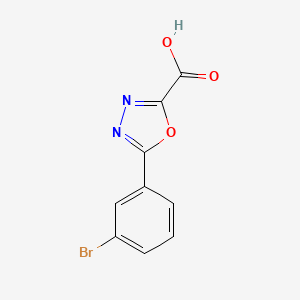
![(1S,3aR,6aS)-tert-butyl 2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B14114186.png)
